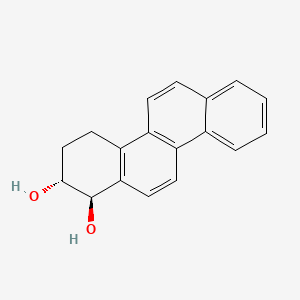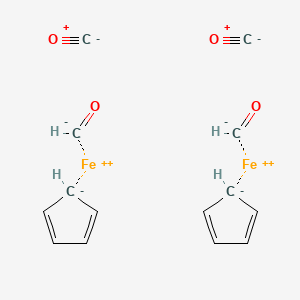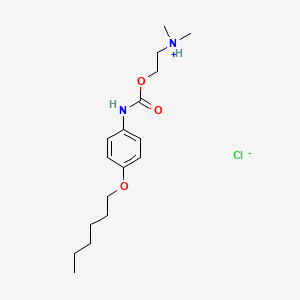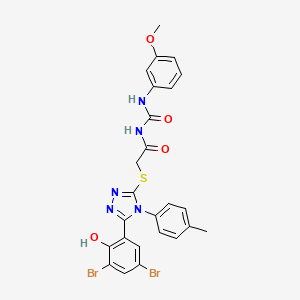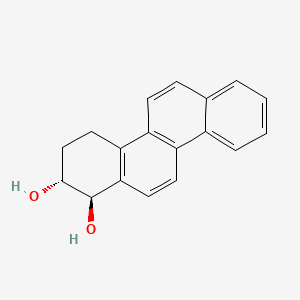
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is a chiral organic compound with significant interest in various scientific fields. This compound is characterized by its unique tetrahydrochrysene backbone, which includes two hydroxyl groups at the 1 and 2 positions. The stereochemistry of the compound is denoted by the (1R,2R) configuration, indicating the specific spatial arrangement of the atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol typically involves several steps, starting from commercially available precursors. One common method involves the catalytic hydrogenation of chrysene derivatives, followed by selective hydroxylation at the 1 and 2 positions. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form tetrahydrochrysene derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride for halogenation, sodium azide for azide substitution.
Major Products
科学的研究の応用
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cancer research and drug development.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially influencing their structure and function. In cancer research, it has been shown to inhibit certain enzymes and signaling pathways, leading to reduced cell proliferation and increased apoptosis.
類似化合物との比較
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: Another chiral compound with similar stereochemistry but different functional groups.
(1R,2R)-1,2-Diphenylethane-1,2-diol: Shares the diol functional groups but has a different backbone structure.
Uniqueness
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is unique due to its tetrahydrochrysene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
80433-88-1 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
(1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H16O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-8,17-20H,9-10H2/t17-,18-/m1/s1 |
InChIキー |
UTGJYCFLZGWWRM-QZTJIDSGSA-N |
異性体SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)[C@H]([C@@H]1O)O |
正規SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


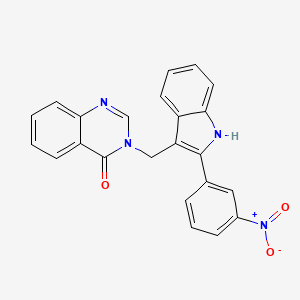

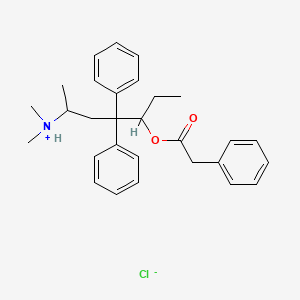

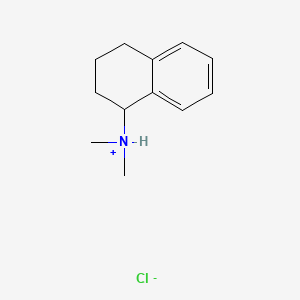
![Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-](/img/structure/B13777418.png)
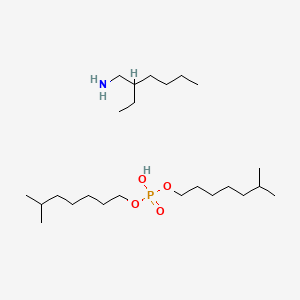
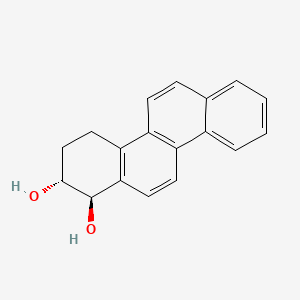
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)
